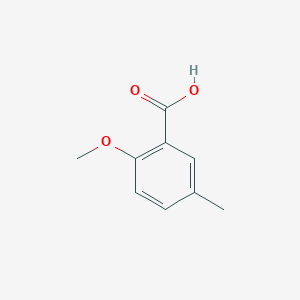
4,4,4-トリフルオロブタン-2-オン
概要
説明
4,4,4-Trifluorobutan-2-one is a useful research compound. Its molecular formula is C4H5F3O and its molecular weight is 126.08 g/mol. The purity is usually 95%.
The exact mass of the compound 4,4,4-Trifluorobutan-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4,4,4-Trifluorobutan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4,4-Trifluorobutan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品中間体
4,4,4-トリフルオロブタン-2-オンは、医薬品中間体として使用されます . この化合物は、さまざまな医薬品製品の合成において重要な役割を果たし、新薬や治療法の開発に貢献しています。
フッ素化シントン合成
この化合物は、フッ素化シントンとしてラセミ体2-アミノ-5,5,5-トリフルオロ-3-メチルペンタン酸の合成に使用されます . フッ素化シントンは、その独自の特性のために医薬品化学の分野において重要です。
溶媒
4,4,4-トリフルオロブタン-2-オンは、溶媒として使用できます . その独特の化学的特性により、幅広い物質を溶解させるのに適しています。
Safety and Hazards
4,4,4-Trifluorobutan-2-one is classified as a flammable liquid and vapor. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include wearing protective equipment, avoiding breathing dust/fume/gas/mist/vapors/spray, and storing in a well-ventilated place .
作用機序
Target of Action
It is known that the compound is used in organic synthesis reactions , suggesting that it may interact with various organic molecules depending on the specific reaction context.
Mode of Action
Its use in organic synthesis suggests that it likely interacts with other organic molecules to facilitate chemical reactions . The presence of the trifluoromethyl group could enable interactions with nucleophilic groups like amines and thiols, leading to the formation of covalent bonds .
Biochemical Pathways
Given its role in organic synthesis, it is likely involved in various biochemical reactions depending on the specific context .
Pharmacokinetics
Its physical properties such as boiling point (95-96°c), density (105 g/cm^3), and vapor pressure (326mmHg at 25°C) suggest that it could have significant volatility and solubility .
Result of Action
It is known that the compound is used in organic synthesis, suggesting that its action results in the formation of new organic compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4,4,4-Trifluorobutan-2-one. For instance, its volatility suggests that it could readily evaporate in high-temperature environments . Furthermore, it is classified as a dangerous good for transport, indicating that special precautions must be taken during its storage and handling .
生化学分析
Biochemical Properties
4,4,4-Trifluorobutan-2-one plays a crucial role in biochemical reactions, particularly as a pharmaceutical intermediate . It is involved in the synthesis of racemic 2-amino-5,5,5-trifluoro-3-methylpentanoic acid, a fluorinated synthon . The compound interacts with various enzymes and proteins, influencing their activity and stability. For instance, it has been observed to interact with tryptophan synthase, stabilizing the substrate-protein conformation and enhancing the enzyme’s catalytic activity .
Cellular Effects
The effects of 4,4,4-Trifluorobutan-2-one on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to alter the immune functions of macrophages, reducing their phagocytic activity and increasing cytokine production . Additionally, it can cause oxidative stress and perturb mitochondrial function, impacting overall cellular health .
Molecular Mechanism
At the molecular level, 4,4,4-Trifluorobutan-2-one exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The compound’s interaction with tryptophan synthase, for example, involves binding to the enzyme’s active site, stabilizing the ligand-bound conformation, and lowering the energy barrier for the catalytic reaction . This interaction highlights the compound’s role in modulating enzyme activity and influencing metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4,4-Trifluorobutan-2-one change over time. The compound is relatively stable under standard conditions, with a boiling point of 95-96°C and a density of 1.05 g/cm³ . Its long-term effects on cellular function can vary. Studies have shown that prolonged exposure to the compound can lead to cumulative cellular damage, including oxidative stress and impaired mitochondrial function . These effects underscore the importance of monitoring the compound’s stability and degradation over time.
Dosage Effects in Animal Models
The effects of 4,4,4-Trifluorobutan-2-one vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and beneficial effects on metabolic pathways. At higher doses, it can cause adverse effects, including CNS involvement, GI disturbances, and depression of spermatogenesis . These findings highlight the need for careful dosage optimization in experimental settings to avoid toxic effects.
Metabolic Pathways
4,4,4-Trifluorobutan-2-one is involved in several metabolic pathways, interacting with various enzymes and cofactors. It plays a role in the synthesis of fluorinated compounds, influencing metabolic flux and metabolite levels . The compound’s interaction with tryptophan synthase, for example, affects the enzyme’s activity and the overall metabolic pathway of L-tryptophan biosynthesis .
Transport and Distribution
The transport and distribution of 4,4,4-Trifluorobutan-2-one within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation can affect its activity and function. For instance, its interaction with membrane transport proteins facilitates its movement across cell membranes, influencing its distribution within the cell .
Subcellular Localization
4,4,4-Trifluorobutan-2-one exhibits specific subcellular localization, which can impact its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with various biomolecules and influences cellular processes . Its localization is directed by targeting signals and post-translational modifications, ensuring its proper distribution within the cell.
特性
IUPAC Name |
4,4,4-trifluorobutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O/c1-3(8)2-4(5,6)7/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXXTMOWISPQSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30337139 | |
| Record name | 4,4,4-trifluorobutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2366-70-3 | |
| Record name | 4,4,4-trifluorobutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,4-Trifluorobutan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




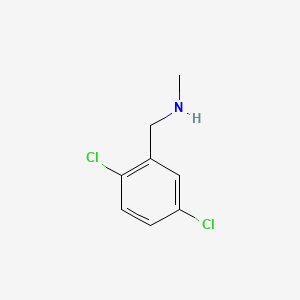
amine](/img/structure/B1297807.png)
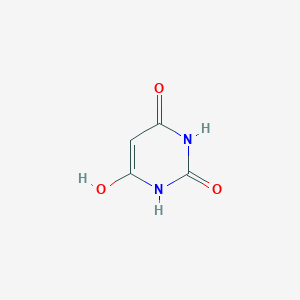


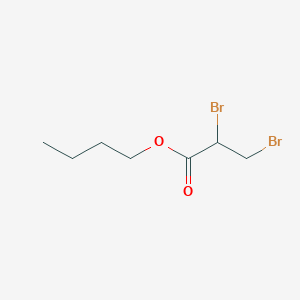
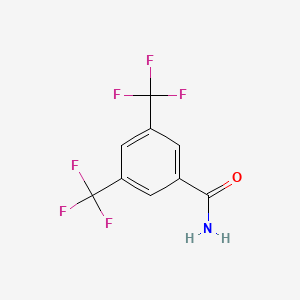



![7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1297825.png)
